molecular formula C30H60O2 B7821131 Lauryl stearate CAS No. 68412-12-4

Lauryl stearate

Cat. No.: B7821131
CAS No.: 68412-12-4
M. Wt: 452.8 g/mol
InChI Key: JRTVEUGOGWTHTR-UHFFFAOYSA-N
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Description

Lauryl stearate, also known as dodecyl octadecanoate, is an ester derived from lauryl alcohol and stearic acid. It is a white, waxy solid at room temperature and is commonly used in cosmetics and personal care products due to its emollient properties. This compound is valued for its ability to provide a smooth, silky feel to formulations and is often found in lotions, creams, and other topical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Lauryl stearate is typically synthesized through the esterification reaction between lauryl alcohol (dodecanol) and stearic acid (octadecanoic acid). The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to remove the water formed during the reaction. The general reaction is as follows:

C12H25OH+C18H36O2C30H60O2+H2O\text{C}_{12}\text{H}_{25}\text{OH} + \text{C}_{18}\text{H}_{36}\text{O}_2 \rightarrow \text{C}_{30}\text{H}_{60}\text{O}_2 + \text{H}_2\text{O} C12​H25​OH+C18​H36​O2​→C30​H60​O2​+H2​O

Industrial Production Methods: In industrial settings, the esterification process is often conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Lauryl stearate primarily undergoes hydrolysis and transesterification reactions.

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into lauryl alcohol and stearic acid.

    Transesterification: this compound can react with other alcohols or esters in the presence of a catalyst to form new esters.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

    Hydrolysis: Lauryl alcohol and stearic acid.

    Transesterification: New esters depending on the reacting alcohol or ester.

Scientific Research Applications

Lauryl stearate has a wide range of applications in scientific research and industry:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Employed in the formulation of lipid-based drug delivery systems.

    Medicine: Utilized in topical formulations for its emollient properties.

    Industry: Commonly used in cosmetics, personal care products, and as a lubricant in various industrial processes.

Mechanism of Action

Lauryl stearate exerts its effects primarily through its emollient properties. It forms a barrier on the skin’s surface, reducing water loss and providing a smooth, silky feel. The molecular targets include the stratum corneum of the skin, where it helps to maintain hydration and improve the texture of topical formulations.

Comparison with Similar Compounds

  • Cetyl palmitate
  • Myristyl myristate
  • Stearyl stearate

Lauryl stearate stands out due to its balanced hydrophilic-lipophilic properties, making it particularly suitable for a wide range of cosmetic and industrial applications.

Properties

IUPAC Name

dodecyl octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-20-22-24-26-28-30(31)32-29-27-25-23-21-14-12-10-8-6-4-2/h3-29H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTVEUGOGWTHTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H60O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063765, DTXSID201022413
Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, C12-18-alkyl esters
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Molecular Weight

452.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5303-25-3, 68412-12-4, 68201-20-7
Record name Dodecyl stearate
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Record name Lauryl stearate
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Record name Octadecanoic acid, C12-14-alkyl esters
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Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, dodecyl ester
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Record name Octadecanoic acid, C12-18-alkyl esters
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Record name Octadecanoic acid, C12-14-alkyl esters
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Record name Dodecyl stearate
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Record name LAURYL STEARATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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